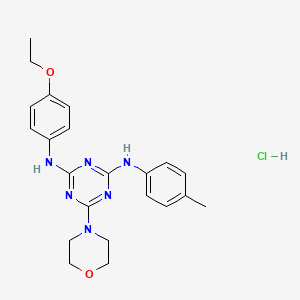
3-氨基甲酰基-1,1-双(2-羟乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea (CBHU) is a synthetic compound that has been used in a wide range of scientific research applications. CBHU is a highly versatile compound that has been used in a variety of fields, including biochemistry, physiology, and pharmacology. CBHU has been found to have a wide range of biochemical and physiological effects and is a useful compound for laboratory experiments.
科学研究应用
Antimycobacterial Agents
3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea: derivatives have been explored for their potential as antimycobacterial agents. These compounds have shown promising activity against Mycobacterium tuberculosis , the causative agent of tuberculosis . The design and synthesis of these derivatives aim to create more lipophilic molecules that can effectively target and inhibit the growth of mycobacteria.
Gene Therapy
In the field of gene therapy, cationic and ionizable lipids, which can include structures similar to 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea , are crucial for the development of lipid nanoparticle (LNP) delivery systems . These LNPs can encapsulate therapeutic nucleic acids and facilitate their efficient delivery into target cells, offering treatment options for genetic diseases, cancer, and infectious diseases.
Electrocatalysis
The compound’s derivatives are also relevant in electrocatalysis within deep eutectic solvents (DESs) . DESs are used as reaction media in electrocatalysis due to their eco-friendly and cost-effective nature. The derivatives of 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea can be involved in the synthesis of electrocatalysts or as part of the electrocatalytic processes themselves.
Organic Synthesis
In organic chemistry, 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea is used in transition-metal-free decarboxylative coupling reactions . This method provides an efficient approach for the preparation of biologically active subunits, such as 3-carbamoyl quinoxalin-2(1H)-ones , which are important in medicinal chemistry.
属性
IUPAC Name |
3-carbamoyl-1,1-bis(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O4/c7-5(12)8-6(13)9(1-3-10)2-4-11/h10-11H,1-4H2,(H3,7,8,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONYYOKKGAQAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone](/img/structure/B2864333.png)
![Ethyl 4-[4-[(4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2864334.png)
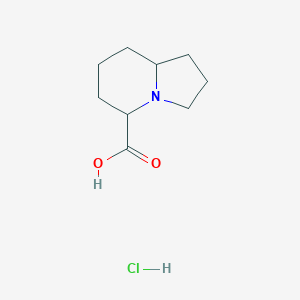

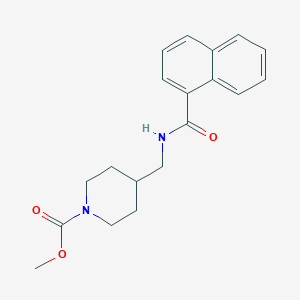

![Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate](/img/structure/B2864341.png)
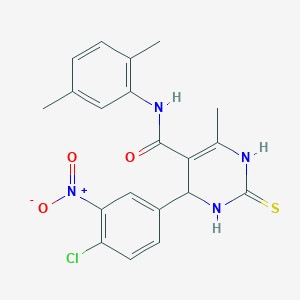

![2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2864346.png)
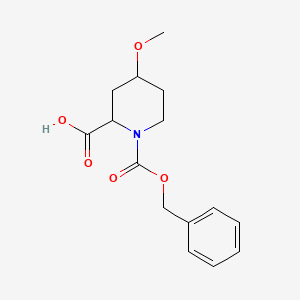
![N-(1-cyano-1-cyclopropylethyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2864348.png)
